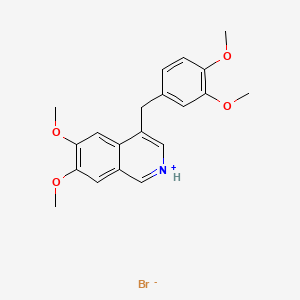
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a chemical compound known for its unique structure and properties. It belongs to the class of isoquinoline derivatives, which are widely studied for their biological and chemical significance. This compound is characterized by the presence of multiple methoxy groups and a benzyl group attached to the isoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski cyclization or the Pomeranz-Fritsch reaction.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Benzyl Group: The benzyl group is attached via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt using hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzyl position using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with modified methoxy or benzyl groups.
科学研究应用
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 3,4-Dimethoxybenzylamine
Uniqueness
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
生物活性
6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a benzylisoquinoline alkaloid characterized by its complex structure, which includes methoxy substitutions and a unique benzyl group. This compound has garnered attention due to its significant biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C_20H_24BrN_1O_4, with a molecular weight of approximately 377.32 g/mol. Its structural features include:
- Isoquinoline skeleton : A core structure common in many alkaloids.
- Methoxy groups : Located at the 6 and 7 positions, enhancing solubility and biological activity.
- Benzyl substitution : The 3,4-dimethoxybenzyl group at the 4 position contributes to its pharmacological properties.
Neuropharmacological Effects
Research indicates that this compound exhibits potential antidepressant properties. In animal models, it demonstrated efficacy comparable to established antidepressants, suggesting its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways .
Table 1: Comparison of Antidepressant Efficacy
| Compound Name | Efficacy | Reference |
|---|---|---|
| This compound | Comparable to established antidepressants | |
| Fluoxetine | Standard antidepressant | |
| Sertraline | Standard antidepressant |
Cytotoxic Activity
In addition to its neuropharmacological effects, studies have shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, a series of related compounds were evaluated for their ability to reverse multidrug resistance in cancer therapy. Some derivatives achieved IC50 values lower than those of verapamil, a known chemotherapeutic agent .
Table 2: Cytotoxicity of Related Compounds
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 6e | 0.66 | K562/A02 |
| 6h | 0.65 | K562/A02 |
| 7c | 0.96 | K562/A02 |
| Verapamil | ~16 | K562/A02 |
The mechanism underlying the biological activity of this compound involves interaction with various neurotransmitter receptors and enzymes involved in neurotransmission. Notably, it appears to enhance dopaminergic and serotonergic signaling pathways, which are critical in mood regulation and may contribute to its antidepressant effects .
Case Studies
A notable study highlighted the synthesis and evaluation of several derivatives based on the isoquinoline framework. These studies not only confirmed the antidepressant potential but also explored their cytotoxic properties against various tumor cell lines .
属性
CAS 编号 |
32871-94-6 |
|---|---|
分子式 |
C20H22BrNO4 |
分子量 |
420.3 g/mol |
IUPAC 名称 |
4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H21NO4.BrH/c1-22-17-6-5-13(8-18(17)23-2)7-14-11-21-12-15-9-19(24-3)20(25-4)10-16(14)15;/h5-6,8-12H,7H2,1-4H3;1H |
InChI 键 |
NSWASABLHWBNRH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=C[NH+]=CC3=CC(=C(C=C32)OC)OC)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















